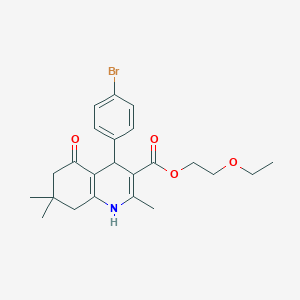

2-Ethoxyethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

2-Ethoxyethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 4-bromophenyl group at position 4 and a 2-ethoxyethyl ester at position 3. The compound’s CAS number is 292853-25-9, though commercial availability is currently discontinued .

Properties

Molecular Formula |

C23H28BrNO4 |

|---|---|

Molecular Weight |

462.4 g/mol |

IUPAC Name |

2-ethoxyethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C23H28BrNO4/c1-5-28-10-11-29-22(27)19-14(2)25-17-12-23(3,4)13-18(26)21(17)20(19)15-6-8-16(24)9-7-15/h6-9,20,25H,5,10-13H2,1-4H3 |

InChI Key |

KKHGQWFUJFXCDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Br)C(=O)CC(C2)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(4-bromophenyl)-3-buten-2-one. This intermediate is then subjected to a cyclization reaction with 2,2,6-trimethyl-1,3-dioxane-4,6-dione to yield the quinoline core. Finally, the esterification of the quinoline derivative with 2-ethoxyethanol in the presence of a suitable catalyst completes the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-Ethoxyethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The bromophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among analogs include substitutions at the aryl group (position 4) and the ester moiety (position 3). Below is a comparative analysis:

Physicochemical Properties

Substituents influence melting points, solubility, and logP:

*Estimated based on structural analogs.

Biological Activity

2-Ethoxyethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the hexahydroquinoline family. This class of compounds has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure suggests potential interactions with various biological targets, making it a subject of interest for pharmacological studies.

- Molecular Formula : C23H28BrNO4

- Molecular Weight : 462.38 g/mol

- IUPAC Name : 2-Ethoxyethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Anticancer Activity

Recent studies indicate that derivatives of hexahydroquinolines exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.

- Case Study : In vitro studies demonstrated that hexahydroquinoline derivatives can inhibit the proliferation of various cancer cell lines including breast and lung cancer cells.

Antibacterial and Antifungal Properties

Hexahydroquinoline derivatives have shown promising antibacterial and antifungal activities:

- Efficacy Against Pathogens : The compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans.

- Mechanism : The antibacterial action is thought to result from disruption of bacterial cell membrane integrity.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties:

- Research Findings : Studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages.

- Potential Applications : This property suggests its potential use in treating inflammatory diseases such as arthritis.

Structure-Activity Relationship (SAR)

The biological activity of hexahydroquinoline derivatives is heavily influenced by their structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Bromine Substitution | Enhances antibacterial activity |

| Ethoxyethyl Group | Increases solubility and bioavailability |

| Trimethyl Groups | Contributes to lipophilicity enhancing cellular uptake |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.